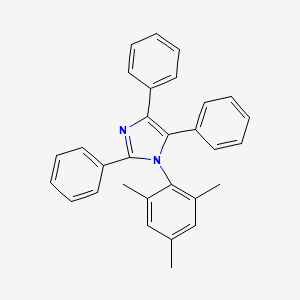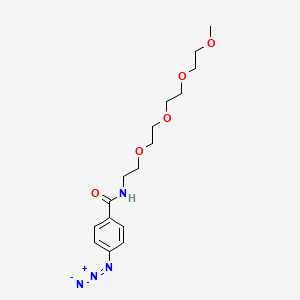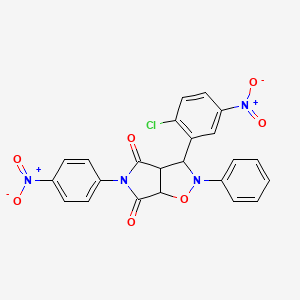
2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its three phenyl groups and a trimethylphenyl group attached to the imidazole ring, making it a highly substituted and sterically hindered molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole typically involves a multi-step process. One common method is the one-pot-three-component reaction involving benzil, ammonium acetate, and various aromatic aldehydes . The reaction is catalyzed by metal complexes, such as vanadium complexes, under specific conditions to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimizations for large-scale production. The use of solid-supported reagents and catalysts can enhance the efficiency and selectivity of the synthesis, making it more suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl and trimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .
Aplicaciones Científicas De Investigación
2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s steric hindrance and electronic properties influence its binding to target molecules, affecting their activity and function. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other highly substituted imidazole derivatives, such as:
- 2,4,5-Triphenyl-1H-imidazole
- 2,4,5-Triphenyl-1-(4-methylphenyl)-1H-imidazole
Uniqueness
The uniqueness of 2,4,5-Triphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole lies in its specific substitution pattern, which imparts distinct steric and electronic properties.
Propiedades
Número CAS |
919281-72-4 |
|---|---|
Fórmula molecular |
C30H26N2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2,4,5-triphenyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C30H26N2/c1-21-19-22(2)28(23(3)20-21)32-29(25-15-9-5-10-16-25)27(24-13-7-4-8-14-24)31-30(32)26-17-11-6-12-18-26/h4-20H,1-3H3 |
Clave InChI |
HBVRDBSEEQTBRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)




![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)

![7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate](/img/structure/B12628505.png)
![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B12628524.png)

